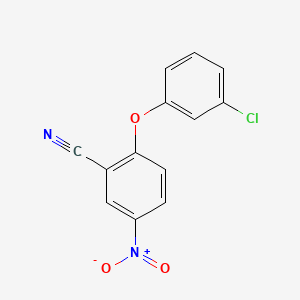

Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-

Description

Contextualization within Nitrile and Aryl Ether Chemistry Research Paradigms

Benzonitrile (B105546), 2-(3-chlorophenoxy)-5-nitro- is a quintessential example of a diaryl ether, a structural motif prevalent in numerous natural products and synthetic compounds with diverse biological activities. researchgate.net The diaryl ether scaffold is recognized as a "privileged scaffold" in medicinal and agrochemical research due to its unique physicochemical properties, including molecular flexibility, lipophilicity, and metabolic stability, which are crucial for cell membrane penetration. researchgate.netscielo.org.mx

Research into diaryl ethers is extensive, with a significant focus on their application as herbicides. researchgate.netnih.gov The mode of action for many herbicidal diaryl ethers involves the inhibition of key plant enzymes. nih.gov The specific arrangement of substituents on the aromatic rings of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is consistent with structures investigated for herbicidal activity. nih.govcambridge.org

The nitrile functionality further enriches the chemical character of the molecule. Benzonitrile derivatives are versatile intermediates in organic synthesis and are found in a variety of pharmaceuticals and agrochemicals. cambridge.orgacs.org The study of phenoxy-substituted benzonitriles, in particular, has been a fruitful area of research, leading to the discovery of compounds with potent biological effects. cambridge.orgacs.org

Strategic Importance of the Nitrile and Nitro Functionalities in Organic Synthesis

The nitrile (-C≡N) and nitro (-NO₂) groups are of paramount strategic importance in organic synthesis, offering a wealth of opportunities for molecular elaboration. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. This versatility makes it a valuable synthon for accessing a wide range of other functional groups.

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution. This property is often exploited in the synthesis of complex aromatic compounds. For instance, the nitro group in a precursor can facilitate the introduction of the phenoxy group in the synthesis of diaryl ethers. acs.org Furthermore, the nitro group can be readily reduced to an amino group, which is a key functional group in a vast number of biologically active molecules and a precursor for the synthesis of various heterocycles. The presence of both a nitrile and a nitro group on the same aromatic ring, as seen in Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, provides multiple handles for sequential and diverse chemical modifications.

Overview of Prior Academic Investigations Involving Related Phenoxy-Substituted Benzonitrile Structural Motifs

Academic research has extensively explored phenoxy-substituted benzonitrile derivatives, largely driven by their potential as agrochemicals. Numerous studies have focused on the synthesis and structure-activity relationships (SAR) of this class of compounds to optimize their herbicidal efficacy. nih.govnih.gov For example, a recent study reported on a novel class of diaryl ether herbicides, underscoring the ongoing interest in this structural motif. nih.gov

The synthesis of these molecules often involves a nucleophilic aromatic substitution reaction, such as the Ullmann condensation, where a phenoxide displaces a halogen or a nitro group on the benzonitrile ring. nih.govorganic-chemistry.orgacs.org The reaction conditions for these syntheses, including the choice of catalyst, base, and solvent, have been a subject of intense investigation to improve yields and reaction mildness. nih.govorganic-chemistry.orgacs.org

Below are interactive data tables summarizing key information about the compounds mentioned in this article.

Table 1: Compound Information

| Compound Name | CAS Number | Molecular Formula |

| Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- | 99902-76-8 | C₁₃H₇ClN₂O₃ |

| 3-Chlorophenol (B135607) | 108-43-0 | C₆H₅ClO |

| 2-Chloro-5-nitrobenzonitrile (B92243) | 16588-02-6 | C₇H₃ClN₂O₂ |

| 2-(3,4,5-Trichlorophenoxy)-5-nitrobenzonitrile | Not readily available | C₁₃H₅Cl₃N₂O₃ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

99902-76-8 |

|---|---|

Molecular Formula |

C13H7ClN2O3 |

Molecular Weight |

274.66 g/mol |

IUPAC Name |

2-(3-chlorophenoxy)-5-nitrobenzonitrile |

InChI |

InChI=1S/C13H7ClN2O3/c14-10-2-1-3-12(7-10)19-13-5-4-11(16(17)18)6-9(13)8-15/h1-7H |

InChI Key |

SHTFCCSZQQZEBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways for Benzonitrile, 2 3 Chlorophenoxy 5 Nitro

Retrosynthetic Analysis and Key Disconnections for the Benzonitrile (B105546), 2-(3-chlorophenoxy)-5-nitro- Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.com For Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, the key structural feature is the diaryl ether linkage. Therefore, the primary disconnection is at the C-O bond of the ether, leading to two main synthons: a substituted nitrophenyl cation and a chlorophenoxide anion, or vice versa. amazonaws.comlkouniv.ac.in This disconnection suggests that the synthesis can be approached by forming the ether bond between a suitably functionalized benzene ring and a chlorophenol derivative.

Optimized Synthetic Routes to Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-

Several synthetic strategies can be envisioned for the construction of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-. The choice of a specific route depends on factors such as the availability of starting materials, reaction efficiency, and the desired regiochemical outcome.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Ether Linkage Formation and Mechanistic Investigations

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O bonds in diaryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. acs.orgwikipedia.org In the context of synthesizing Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, an SNAr reaction between a halogenated nitrobenzonitrile and 3-chlorophenol (B135607) is a viable approach.

The mechanism of the SNAr reaction typically proceeds through a two-step addition-elimination sequence. researchgate.netlibretexts.org The nucleophile, in this case, the 3-chlorophenoxide ion, attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., a halogen). This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of the nitro group ortho and para to the leaving group is crucial for stabilizing this intermediate by delocalizing the negative charge. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the desired diaryl ether. libretexts.org Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing the formation of a discrete Meisenheimer complex. nih.gov

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| 2-Chloro-5-nitrobenzonitrile (B92243) | 3-Chlorophenol | Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMF, DMSO) | Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- |

| 2-Fluoro-5-nitrobenzonitrile (B100134) | 3-Chlorophenol | Base (e.g., KHMDS), THF | Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- nih.gov |

Transition Metal-Catalyzed Coupling Reactions for Phenoxy Group Introduction (e.g., Ullmann-Type Etherification, Buchwald-Hartwig Approaches)

Transition metal-catalyzed cross-coupling reactions provide alternative and often milder methods for the formation of diaryl ether linkages.

The Ullmann condensation , a classic copper-catalyzed reaction, involves the coupling of an aryl halide with a phenol (B47542) in the presence of a base at elevated temperatures. wikipedia.orgorganic-chemistry.org While effective, traditional Ullmann conditions can be harsh. wikipedia.org Modern modifications often employ soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile method for synthesizing diaryl ethers. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst in combination with a suitable phosphine ligand and a base. jk-sci.com The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to form the diaryl ether and regenerate the catalyst. wikipedia.orgjk-sci.com

| Coupling Reaction | Catalyst/Ligand System | Typical Substrates |

| Ullmann-Type Etherification | Copper(I) salts, often with ligands like phenanthroline or picolinic acid wikipedia.orgnih.gov | Aryl halides (I > Br > Cl) and phenols mdpi.com |

| Buchwald-Hartwig C-O Coupling | Palladium catalysts (e.g., Pd(OAc)2) with phosphine ligands (e.g., BINAP, DPPF) organic-chemistry.orgjk-sci.com | Aryl halides or triflates and phenols organic-chemistry.org |

Nitration Strategies for the Introduction of the 5-Nitro Group

The introduction of the nitro group at the 5-position of the benzonitrile ring is a critical step. This is typically achieved through electrophilic aromatic substitution using a nitrating agent. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. google.com The regioselectivity of the nitration is directed by the existing substituents on the benzene ring. For instance, nitration of 2-chlorobenzonitrile would likely yield a mixture of isomers, and the desired 5-nitro isomer would need to be separated. guidechem.com Alternatively, the nitro group could be introduced at an earlier stage of the synthesis, for example, by starting with a pre-nitrated precursor.

Cyanation Methods for the Benzonitrile Moiety Formation

The formation of the benzonitrile group can be accomplished through several methods. One of the most common is the Sandmeyer reaction , which involves the conversion of an aryl diazonium salt to a nitrile using a copper(I) cyanide reagent. wikipedia.orgmasterorganicchemistry.comnih.gov This reaction is particularly useful for introducing the cyano group in a specific position on the aromatic ring. organic-chemistry.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Another approach is the direct cyanation of an aryl halide, often catalyzed by a transition metal complex, such as a palladium or nickel catalyst. These methods offer an alternative to the Sandmeyer reaction and can be advantageous in certain synthetic contexts.

Regioselectivity and Stereochemical Considerations in the Synthesis of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-

Regioselectivity is a paramount concern in the synthesis of a polysubstituted aromatic compound like Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-. The directing effects of the substituents on the aromatic rings play a crucial role in determining the position of incoming groups during electrophilic and nucleophilic substitution reactions. For example, in the SNAr reaction, the activating effect of the nitro group directs the incoming nucleophile to the ortho and para positions. wikipedia.org The order in which the functional groups are introduced is therefore a key strategic decision to ensure the formation of the desired isomer.

Stereochemical considerations are not a significant factor in the synthesis of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, as the molecule is achiral and does not possess any stereocenters.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. researchgate.netsphinxsai.com The application of these principles to the synthesis of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- offers significant advantages over conventional methods. Sustainable approaches focus on several key areas: the use of alternative energy sources, employment of safer solvents and reagents, and the design of more efficient catalytic systems.

A plausible green synthetic strategy for Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- involves two key transformations: a nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage and a subsequent nitration. Greener alternatives for each of these steps are discussed below.

Sustainable Diaryl Ether Formation:

The formation of the 2-(3-chlorophenoxy) moiety is a critical step. Traditional methods like the Ullmann condensation often require high temperatures and stoichiometric amounts of copper. researcher.life Greener alternatives aim to mitigate these issues.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times and improve energy efficiency. organic-chemistry.orgresearchgate.net In the context of diaryl ether synthesis, microwave-assisted SNAr reactions of phenols with electron-deficient aryl halides, such as those bearing a nitro group, can proceed rapidly and often without a catalyst. researchgate.net For instance, the reaction of a substituted phenol with a nitroaryl fluoride can be achieved under solvent-free conditions, significantly reducing waste. researcher.life

Phase-Transfer Catalysis (PTC): PTC is an effective technique for facilitating reactions between reactants in immiscible phases, thereby eliminating the need for harsh, high-boiling point solvents. illinois.edu The synthesis of nitro-substituted diaryl ethers has been successfully achieved using solid-liquid phase transfer catalysis. ias.ac.in Ionic liquids, such as tetradecyl(trihexyl)phosphonium bromide, can serve as highly efficient and reusable phase-transfer catalysts, leading to high selectivity and conversion under milder conditions. ias.ac.in

Ionic Liquids as Solvents and Catalysts: Ionic liquids (ILs) are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. rsc.orgrsc.org They can act as both the solvent and catalyst in Ullmann-type diaryl ether syntheses, facilitating product separation and catalyst reuse. researchgate.net The use of an inexpensive ionic liquid like 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) has been shown to effectively catalyze the formation of thioethers, a related class of compounds, demonstrating the potential of ILs in C-O bond formation as well. researchgate.net

Greener Nitration Methodologies:

The introduction of the nitro group at the 5-position of the benzonitrile ring is traditionally accomplished using a hazardous mixture of concentrated nitric and sulfuric acids. This process generates significant acidic waste and poses safety risks.

Ionic Liquid-Based Nitration Systems: Ionic liquids can also be employed to develop safer nitrating systems. For example, ethylammonium nitrate (EAN) in combination with trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O) can generate powerful electrophilic nitrating reagents in situ. organic-chemistry.org These systems operate under mild conditions, offer high yields, and allow for the recycling of the ionic liquid, aligning well with the principles of green chemistry. organic-chemistry.org

Proposed Green Synthetic Pathway:

A potential green synthetic route could start with the microwave-assisted, catalyst-free SNAr reaction of 3-chlorophenol with 2-chloro-5-nitrobenzonitrile. This approach would be highly atom-economical and minimize the use of catalysts and solvents. Alternatively, a phase-transfer catalyzed reaction between potassium 3-chlorophenoxide and 2-chloro-5-nitrobenzonitrile in a recyclable solvent system would also represent a significant green improvement.

The following table compares a conventional synthesis approach with a proposed greener alternative, highlighting key green chemistry metrics.

| Feature | Conventional Method | Greener Alternative | Green Chemistry Principle Addressed |

| Ether Formation | Ullmann condensation with copper powder in a high-boiling solvent (e.g., DMF, NMP) at high temperatures (>150°C). | Microwave-assisted, solvent-free SNAr reaction of a phenol with a nitro-activated aryl halide. | Energy efficiency, safer solvents, waste prevention. |

| Nitration Reagent | Concentrated nitric acid and sulfuric acid mixture. | Calcium nitrate in glacial acetic acid under microwave irradiation. | Use of safer reagents, prevention of hazardous waste. |

| Catalyst | Stoichiometric copper powder. | Catalyst-free or use of a recyclable phase-transfer catalyst (e.g., ionic liquid). | Catalysis, atom economy. |

| Solvent | High-boiling, potentially toxic aprotic polar solvents (DMF, NMP). | Solvent-free or use of recyclable ionic liquids. | Safer solvents and auxiliaries. |

| Reaction Time | Often several hours to days. | Minutes. | Increased energy efficiency. |

By adopting these advanced synthetic methodologies, the production of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- can be made significantly more sustainable, reducing its environmental impact while improving safety and efficiency.

Chemical Reactivity and Transformation Mechanisms of Benzonitrile, 2 3 Chlorophenoxy 5 Nitro

Reactions Involving the Nitrile Functionality of Benzonitrile (B105546), 2-(3-chlorophenoxy)-5-nitro-

The electron-deficient aromatic ring, influenced by the nitro group, enhances the electrophilic character of the nitrile carbon, making it susceptible to nucleophilic attack.

The nitrile group can be converted into a carboxylic acid or its corresponding ester derivatives through hydrolysis or alcoholysis, respectively. These reactions typically proceed via an amide intermediate. libretexts.org

Hydrolysis: Treatment of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) under heating furnishes 2-(3-chlorophenoxy)-5-nitrobenzoic acid. The mechanism involves the initial hydration of the nitrile to an amide, which is subsequently hydrolyzed to the carboxylic acid. libretexts.org

Alcoholysis: In the presence of an alcohol and a strong acid catalyst, the nitrile can undergo alcoholysis. This reaction, often known as the Pinner reaction when conducted with anhydrous alcohol and HCl, initially forms an imidate salt, which can then be hydrolyzed to yield an ester, such as an alkyl 2-(3-chlorophenoxy)-5-nitrobenzoate.

Table 1: Transformation of the Nitrile Group to Carboxylic Acid and Ester

| Starting Material | Reagent/Condition | Intermediate | Final Product |

|---|---|---|---|

| Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- | H₃O⁺ (aq. Acid), Heat | 2-(3-chlorophenoxy)-5-nitrobenzamide | 2-(3-chlorophenoxy)-5-nitrobenzoic acid |

Reduction of the nitrile functionality provides a direct route to primary amines. The primary challenge in the reduction of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is achieving selectivity for the nitrile group without affecting the susceptible nitro group.

Amine Formation: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can reduce the nitrile to the corresponding primary amine, [2-(3-chlorophenoxy)-5-nitrophenyl]methanamine. libretexts.orgchemguide.co.uk Catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) is another common method, though it can also reduce the nitro group. chemguide.co.ukthieme-connect.de To achieve chemoselectivity, specific protocols are required. Research has shown that activating the nitrile with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), facilitates its reduction by a milder hydride reagent like sodium borohydride (B1222165) (NaBH₄), leaving the nitro group intact. calvin.educalvin.edu This approach has proven effective for various nitrobenzonitriles. calvin.edu

Imine Intermediates: The reduction process proceeds through an imine intermediate. The hydride reagent first attacks the nitrile carbon to form an imine anion, which is then protonated to an imine. libretexts.org In most cases, this imine is immediately reduced further to the amine and is not isolated. libretexts.org

Table 2: Reduction of the Nitrile Group

| Reagent(s) | Product | Selectivity Note |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | [2-(3-chlorophenoxy)-5-nitrophenyl]methanamine | May also reduce the nitro group under certain conditions. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | [2-(3-chlorophenoxy)-5-aminophenyl]methanamine | Typically reduces both nitrile and nitro groups. |

The nitrile group can participate as a 2π component in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. sci-rad.com A prominent example is the synthesis of tetrazoles.

Tetrazole Formation: The reaction of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- with an azide (B81097) source, typically sodium azide (NaN₃), yields the corresponding tetrazole, 5-[2-(3-chlorophenoxy)-5-nitrophenyl]-1H-tetrazole. This transformation is a classic [3+2] cycloaddition. thieme-connect.com The reaction is often catalyzed by Lewis acids like zinc chloride (ZnCl₂) or by ammonium (B1175870) chloride, and can be conducted in solvents like DMF, often at elevated temperatures or with microwave assistance to reduce reaction times. thieme-connect.comorganic-chemistry.org

Mechanistic Studies: Density functional theory (DFT) calculations on tetrazole formation suggest that the mechanism is not a concerted cycloaddition. acs.orgnih.govacs.org Instead, the reaction is believed to proceed via a stepwise pathway involving the activation of the nitrile by a proton or Lewis acid. acs.org This activation enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide ion to form an imidoyl azide intermediate, which then undergoes rapid intramolecular cyclization to the stable tetrazole ring. acs.orgnih.gov The presence of strong electron-withdrawing groups on the nitrile, such as the nitro group in the target molecule, is known to lower the activation barrier for this reaction. nih.gov

Table 3: Tetrazole Formation via [3+2] Cycloaddition

| Reagents | Catalyst Example | Product |

|---|

Transformations at the Nitro Group of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-

The nitro group is highly susceptible to reduction, providing a key pathway to amino derivatives, which are valuable synthetic intermediates.

The chemoselective reduction of the aromatic nitro group in the presence of the nitrile and aryl-halide functionalities is a common and crucial transformation.

Reaction Conditions: A variety of methods are available for this selective reduction. commonorganicchemistry.commasterorganicchemistry.com A classic and cost-effective method is the use of a metal in acidic medium, such as iron powder in acetic acid or hydrochloric acid (Fe/HCl). commonorganicchemistry.commasterorganicchemistry.comncert.nic.in Other effective reagents include tin(II) chloride (SnCl₂) in an acidic solution or zinc powder. commonorganicchemistry.com These conditions are generally mild enough to leave the nitrile and chloro groups untouched. commonorganicchemistry.com A reported method for the selective reduction of p-nitrobenzonitrile to p-aminobenzonitrile utilizes hydrazine (B178648) glyoxylate (B1226380) with zinc powder, achieving high yields rapidly at room temperature. niscpr.res.in The application of these methods to Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is expected to yield 2-(3-chlorophenoxy)-5-aminobenzonitrile.

Table 4: Reagents for Selective Reduction of the Nitro Group

| Reagent System | Typical Solvent | Product |

|---|---|---|

| Iron (Fe) / Hydrochloric Acid (HCl) | Water / Ethanol | 2-(3-chlorophenoxy)-5-aminobenzonitrile |

| Tin(II) Chloride (SnCl₂) / HCl | Ethanol | 2-(3-chlorophenoxy)-5-aminobenzonitrile |

| Zinc (Zn) / Acetic Acid (AcOH) | Acetic Acid | 2-(3-chlorophenoxy)-5-aminobenzonitrile |

Reactivity at the Aryl Ether Moiety and Chlorophenoxy Ring

The diaryl ether linkage is generally characterized by high thermal and chemical stability due to the strength of the sp² C-O bond.

Ether Bond Cleavage: Cleavage of the aryl ether bond is challenging and typically requires harsh conditions. However, catalytic hydrogenolysis, often used in the degradation of lignin (B12514952) which contains numerous aryl ether linkages, can achieve this transformation. rsc.orgrsc.orgresearchgate.net This process usually involves a heterogeneous catalyst, such as palladium on carbon (Pd/C) or cobalt-based systems, under hydrogen pressure at elevated temperatures. rsc.orgrsc.org Such conditions would likely also reduce the nitro group and potentially the nitrile.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring to which it is attached towards nucleophilic aromatic substitution. While the ether and nitrile groups are in positions ortho and para to the nitro group, a sufficiently strong nucleophile could potentially displace the ether linkage. However, reactions at the more labile nitro and nitrile functional groups are generally favored.

Reactivity of the Chlorophenoxy Ring: The chlorophenoxy ring is deactivated towards electrophilic aromatic substitution by both the chloro substituent and the deactivating effect of the ether oxygen (via the attached benzonitrile moiety). Therefore, further substitution on this ring is synthetically unfavorable under standard electrophilic conditions.

Cleavage Reactions of the Aryl Ether Linkage and Mechanistic Insights

The diaryl ether bond is generally stable; however, the presence of strong electron-withdrawing groups, such as the nitro and cyano substituents in Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, can render the ether linkage susceptible to cleavage under specific reaction conditions. The cleavage of this bond is of interest for the potential degradation or transformation of such molecules. Mechanistically, this can proceed through several pathways, including nucleophilic aromatic substitution and reductive cleavage.

One plausible mechanism for the cleavage of the aryl ether bond in this compound is through an intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement. This reaction is particularly favored in substrates bearing electron-withdrawing groups. researchgate.net In the presence of a strong base, a nucleophile within the molecule can attack an electron-deficient aromatic ring, leading to the cleavage of the ether bond. For Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, this would likely involve the generation of a phenoxide on the chlorophenoxy ring, which could then intramolecularly attack the nitro-activated benzonitrile ring, although this specific rearrangement would depend on the reaction conditions and the potential for other reactive pathways.

Reductive cleavage is another significant pathway for breaking the C–O bond in diaryl ethers. Transition-metal-free methods, such as the use of triethylsilane in combination with a base like potassium tert-butoxide, have been shown to effectively cleave the C(sp²)–O bond in diaryl ethers. researchgate.net This process typically results in the formation of the corresponding phenol (B47542) and arene. The regioselectivity of such reactions can be influenced by the choice of base and the reaction temperature.

Electrochemical methods also present a mild and effective route for the cleavage of diaryl ether C–O bonds. These reactions can proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the diaryl ether is activated towards nucleophilic attack by various N- and O-nucleophiles without the need for strong bases or external redox reagents. rsc.org Mechanistic studies suggest that an electrooxidative dearomatization of the diaryl ether can occur, generating a cationic species that facilitates the subsequent nucleophilic attack. rsc.org

Acid-catalyzed cleavage is a common method for breaking ether linkages. nih.govmasterorganicchemistry.comyoutube.com In the context of diaryl ethers, this typically requires harsh conditions. The process involves the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequent cleavage can occur via an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation. nih.govyoutube.com However, for diaryl ethers, the formation of an aryl cation is highly unfavorable, making the SN1 pathway unlikely. masterorganicchemistry.com

Below is a table summarizing potential cleavage reactions applicable to the aryl ether linkage in Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, based on studies of analogous compounds.

| Reaction Type | Reagents and Conditions | Probable Products | Mechanistic Notes |

| Reductive Cleavage | Triethylsilane, Potassium tert-butoxide | 3-Chlorophenol (B135607) and 4-nitro-2-aminobenzonitrile (after reduction of the nitro group) | Involves a powerful reductive couple that regioselectively cleaves the C-O bond. researchgate.net |

| Anionic Smiles Rearrangement | Strong base (e.g., NaH) | Isomeric rearranged product | Favored by the presence of electron-withdrawing groups (-NO₂, -CN) that activate the ring for nucleophilic attack. researchgate.net |

| Electrochemical SNAr | N- or O-nucleophiles, electrochemical cell | 3-Chlorophenol and substituted benzonitrile derivative | Proceeds via electrooxidative dearomatization, followed by nucleophilic attack. rsc.org |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HI, HBr), heat | 3-Chlorophenol and 2-hydroxy-5-nitrobenzonitrile | Proceeds via protonation of the ether oxygen followed by nucleophilic attack on the less sterically hindered aryl carbon. masterorganicchemistry.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Chlorophenoxy Ring

The chlorophenoxy ring of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is subject to both electrophilic and nucleophilic aromatic substitution reactions, with its reactivity being modulated by the substituents on both aromatic rings.

Electrophilic Aromatic Substitution (EAS)

The chlorophenoxy ring contains two substituents that influence the rate and regioselectivity of electrophilic attack: the chloro group and the aryloxy group (the ether linkage). The chloro group is an electron-withdrawing group by induction but can donate electron density through resonance, making it a deactivating, ortho, para-director. youtube.commasterorganicchemistry.comlibretexts.org The ether oxygen, conversely, is an activating, ortho, para-director due to its ability to donate a lone pair of electrons into the ring via resonance. masterorganicchemistry.commakingmolecules.com

The strong electron-withdrawing effects of the nitro and cyano groups on the adjacent benzonitrile ring will significantly deactivate the entire molecule towards electrophilic attack, including the chlorophenoxy ring. youtube.com This deactivation occurs through the ether linkage. Therefore, electrophilic aromatic substitution on the chlorophenoxy ring would require forcing conditions.

When considering the directing effects, the activating ether oxygen would have a stronger influence than the deactivating chloro group. makingmolecules.com Thus, electrophilic substitution would be directed to the positions ortho and para to the ether linkage. The para position is already substituted with the chloro group. Therefore, substitution would be expected to occur at the positions ortho to the ether linkage (C2' and C6' of the chlorophenoxy ring). Steric hindrance from the bulky substituted benzonitrile group might favor substitution at the C6' position over the C2' position.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) is favored on aromatic rings that are electron-deficient and possess a good leaving group. wikipedia.orglibretexts.org The SNAr mechanism is particularly activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In the chlorophenoxy ring of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, the chlorine atom can act as a leaving group. However, there are no strong electron-withdrawing groups directly on this ring to activate it for SNAr. The activating nitro and cyano groups are on the other aromatic ring. While these groups withdraw electron density from the entire molecule, their activating effect for SNAr is most pronounced when they are on the same ring as the leaving group and in an ortho or para position. libretexts.org

The following table summarizes the expected outcomes of aromatic substitution reactions on the chlorophenoxy ring.

| Reaction Type | Typical Reagents | Expected Regioselectivity | Influencing Factors |

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | HNO₃/H₂SO₄, Br₂/FeBr₃ | ortho to the ether linkage (C2' and C6') | The ether oxygen is an activating o,p-director, while the chloro group is a deactivating o,p-director. The strong deactivation from the other ring requires harsh reaction conditions. youtube.commasterorganicchemistry.comlibretexts.orgmakingmolecules.com |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOCH₃, NaNH₂) | Substitution at the position of the chlorine atom (C3') | The chlorine atom is a potential leaving group. The reaction is not strongly activated as there are no ortho/para electron-withdrawing groups on the same ring, but the overall electron deficiency of the molecule may facilitate the reaction. wikipedia.orglibretexts.org |

Sophisticated Spectroscopic and Diffraction Based Structural Elucidation of Benzonitrile, 2 3 Chlorophenoxy 5 Nitro

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

There is no available research detailing the conformational and potential tautomeric analysis of Benzonitrile (B105546), 2-(3-chlorophenoxy)-5-nitro- through NMR spectroscopy.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Connectivities and Spatial Relationships

No published studies were found that apply 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY to this compound. Consequently, the elucidation of its complex proton-proton and proton-carbon connectivities, as well as its through-space spatial relationships, cannot be described.

Solid-State NMR Investigations for Polymorphic and Amorphous Forms

Investigations into the polymorphic or amorphous solid-state forms of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- using solid-state NMR (ssNMR) have not been documented in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Detailed Fragmentation Pathway Analysis and Isotopic Profiling

While the molecular weight of the compound is calculated to be approximately 283.66 g/mol , no experimental High-Resolution Mass Spectrometry (HRMS) data is available. ontosight.ai As a result, a detailed analysis of its fragmentation pathways under mass spectrometric conditions and its specific isotopic profiling cannot be conducted.

Single Crystal X-ray Diffraction Analysis for Intermolecular Interactions and Crystal Packing

A crystallographic information file (CIF) or any published single-crystal X-ray diffraction data for Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- could not be located. This lack of data makes it impossible to perform a detailed analysis of its crystal structure.

Analysis of Hydrogen Bonding Networks and Halogen Bonding Interactions

Without crystal structure data, a definitive analysis of the presence, geometry, and significance of any intermolecular hydrogen bonding networks or halogen bonding interactions involving the chlorine atom is not possible.

Quantification of Pi-Stacking and Van der Waals Forces in the Crystalline Lattice

In-Depth Analysis of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- Remains Elusive in Scientific Literature

A comprehensive search for detailed spectroscopic and diffraction-based structural data on the chemical compound Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, has revealed a significant gap in currently available scientific literature. Despite extensive investigation, specific research findings, including Hirshfeld surface analysis, vibrational spectroscopy (FT-IR, Raman), and electronic spectroscopy (UV-Vis), for this particular molecule could not be located.

While the requested article was structured to focus solely on an in-depth structural and spectroscopic elucidation of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, the necessary primary data from dedicated research on this compound appears to be unpublished or not publicly accessible. The inquiry sought to populate a detailed outline covering advanced analytical techniques, which are fundamental for understanding a molecule's three-dimensional structure, intermolecular interactions, functional group characteristics, and electronic properties.

Searches for this compound did yield information on related benzonitrile derivatives, providing a general context for the types of analyses that are common for this class of molecules. For instance, studies on compounds such as 2-chloro-5-nitrobenzonitrile (B92243) and various other substituted phenoxy benzonitriles are available and demonstrate the application of the requested analytical methods. These studies confirm that techniques like Hirshfeld surface analysis are powerful tools for quantifying intermolecular contacts, while FT-IR, Raman, and UV-Vis spectroscopy are routinely used to identify functional groups and describe electronic transitions.

However, the specific structural and electronic configuration of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-—defined by the precise arrangement of the 3-chlorophenoxy group at the 2-position and the nitro group at the 5-position on the benzonitrile framework—would result in a unique spectroscopic and crystallographic fingerprint. Extrapolating data from related but structurally distinct molecules would be scientifically unsound and would not meet the requirements of a focused and accurate analysis.

The absence of specific data prevents the generation of the requested detailed research findings and data tables for the following sections:

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects:The characteristic absorption maxima (λmax) that would define the π → π* and n → π* electronic transitions influenced by this particular substitution pattern have not been reported.

Therefore, until a formal study detailing the synthesis and structural characterization of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is published, a scientifically rigorous article as per the specified outline cannot be constructed.

Computational and Theoretical Chemistry Studies on Benzonitrile, 2 3 Chlorophenoxy 5 Nitro

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally feasible yet accurate approach to understanding molecular properties. For Benzonitrile (B105546), 2-(3-chlorophenoxy)-5-nitro-, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide deep insights into its electronic architecture and orbital distributions. earthlinepublishers.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are critical determinants of a molecule's kinetic stability and chemical reactivity.

For Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, the HOMO is expected to be localized on the electron-rich phenoxy ring, while the LUMO is likely to be centered on the electron-deficient nitro-substituted benzonitrile ring. The electron-withdrawing nature of the nitro group and the cyano group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- (Illustrative) This table is illustrative and based on trends observed in similar molecules. Actual values would require specific DFT calculations.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -7.5 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | ~ -3.0 | Indicates the energy of the lowest energy orbital available to accept electrons. |

The relatively low LUMO energy would suggest that this compound is susceptible to nucleophilic attack, particularly on the benzonitrile ring.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack.

In the case of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, making these sites attractive to electrophiles. Conversely, the areas around the hydrogen atoms of the aromatic rings and the carbon atom of the nitrile group would exhibit a positive potential, indicating them as likely sites for nucleophilic attack. The presence of the electron-withdrawing nitro and cyano groups would create a highly polarized molecule.

Table 2: Predicted Molecular Electrostatic Potential Hotspots for Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- (Illustrative) This table is illustrative and based on general principles of MEP analysis.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitro Group (Oxygen atoms) | Highly Negative (Red) | Susceptible to electrophilic attack. |

| Cyano Group (Nitrogen atom) | Negative (Red/Yellow) | Potential site for electrophilic interaction. |

| Aromatic Rings (Hydrogen atoms) | Positive (Blue/Green) | Susceptible to nucleophilic attack. |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is a key factor in molecular stability. These interactions, known as hyperconjugative interactions, can be quantified to understand the flow of electron density within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility, solvent interactions, and dynamic properties of a molecule.

An MD simulation of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- in a solvent like water or an organic solvent would reveal its preferred conformations and the dynamics of its interaction with the surrounding medium. nih.govnih.gov The simulation would likely show that the molecule has considerable conformational flexibility around the ether linkage, allowing the two aromatic rings to rotate relative to each other. The simulation could also be used to calculate properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute, providing a detailed picture of the solvation shell. chemrxiv.org

Reaction Pathway Energetics and Transition State Analysis for Key Transformations of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-

Computational chemistry can be used to model the energetics of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction rates.

For Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, a key transformation of interest would be nucleophilic aromatic substitution, where a nucleophile replaces one of the substituents on the aromatic rings. mdpi.com Given the electron-withdrawing nature of the nitro and cyano groups, the benzonitrile ring is activated towards nucleophilic attack. Computational studies could be employed to model the reaction pathway for the substitution of the chloro group or the phenoxy group. These calculations would involve locating the transition state structure and determining the activation barrier for the reaction. Such studies on related nitro-activated diphenyl ethers have shown that these reactions can proceed through a stepwise mechanism. afribary.com Another potential reaction to study would be the reduction of the nitro group to an amine, a common transformation in aromatic chemistry. masterorganicchemistry.com

Table 3: Hypothetical Reaction Pathway Energetics for Nucleophilic Aromatic Substitution (Illustrative) This table is illustrative and based on general principles of reaction pathway analysis. Actual values would require specific calculations.

| Reaction Step | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0 | Starting materials: Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- and a nucleophile. |

| Meisenheimer Complex | -10 to -5 | A stabilized intermediate formed by the attack of the nucleophile. |

| Transition State | +15 to +25 | The highest energy point on the reaction coordinate. |

Prediction of Spectroscopic Parameters via Ab Initio and Semi-Empirical Methods and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic properties of molecules, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. frontiersin.orgderpharmachemica.com These predictions can be invaluable for identifying and characterizing new compounds.

For Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, DFT calculations could be used to predict its vibrational frequencies and intensities, which would correspond to the peaks in its IR and Raman spectra. derpharmachemica.com The characteristic vibrational modes would include the C≡N stretch of the nitrile group, the symmetric and asymmetric stretches of the nitro group, the C-O-C stretch of the ether linkage, and the various C-H and C-C vibrations of the aromatic rings. Similarly, NMR chemical shifts could be calculated and compared with experimental data if it were available. Time-dependent DFT (TD-DFT) could be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- (Illustrative) This table is illustrative and based on typical vibrational frequencies for the given functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Nitrile (C≡N) | 2230 - 2210 | Stretching |

| Nitro (NO₂) | 1550 - 1500 | Asymmetric Stretching |

| Nitro (NO₂) | 1360 - 1320 | Symmetric Stretching |

| Ether (C-O-C) | 1270 - 1200 | Asymmetric Stretching |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- Analogs for Mechanistic Insights (Strictly theoretical/computational, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- and its analogs, QSAR studies can provide significant mechanistic insights into their mode of action, which is often related to the inhibition of photosynthetic electron transport. nih.govasianpubs.org Such in silico approaches are pivotal in the rational design of new, potentially more effective compounds by predicting their activity prior to synthesis, thereby saving time and resources. nih.gov

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. jmaterenvironsci.com For analogs of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-, which are part of the broader class of nitrodiphenyl ether herbicides, their inhibitory action on photosynthesis is the primary biological activity of interest in these theoretical studies.

A typical QSAR study involves the following steps:

Dataset Selection: A series of structurally related analogs of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- with experimentally determined biological activities (e.g., inhibition of Hill reaction, pI50 values) is compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each analog is calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed to ensure its reliability.

Key Molecular Descriptors in QSAR of Nitrodiphenyl Ether Analogs

For compounds like Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- and its analogs, several classes of molecular descriptors are crucial for developing a robust QSAR model. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These properties are fundamental to the interactions of the molecule with its biological target. The presence of the electron-withdrawing nitro group and the electronegative chlorine atom significantly influences the electronic landscape of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are key to understanding a molecule's reactivity. For instance, a lower LUMO energy can indicate a greater ease of accepting an electron, which might be relevant for interactions within the photosynthetic electron transport chain.

Atomic Charges: The partial charges on individual atoms, particularly those in the nitro group and the ether linkage, can be critical for electrostatic interactions with the target protein.

Steric Descriptors: The size and shape of the molecule are paramount for its ability to fit into the binding site of the target protein.

Molecular Weight and Volume: These provide a general measure of the molecule's size.

Sterimol Parameters: These descriptors (L, B1, B5) provide a more detailed description of the spatial arrangement of substituents.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Hydrophobic Descriptors: The hydrophobicity of a molecule governs its partitioning between aqueous and lipid phases, which is crucial for its transport to and interaction with the typically hydrophobic binding sites in membrane-bound proteins like those in the photosystem.

LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for hydrophobicity. A parabolic relationship between LogP and activity is often observed, suggesting an optimal hydrophobicity for biological action. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Wiener Index and Kier & Hall Connectivity Indices: These indices can capture subtle structural differences that influence activity. asianpubs.org

QSAR Model Development and Interpretation

Once the descriptors are calculated, statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning methods are employed to generate the QSAR equation. nih.govaimspress.com A hypothetical QSAR model for a series of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- analogs might look like the following equation:

pI50 = aLogP - b(LogP)^2 + cLUMO - dMR_substituent + constant

In this hypothetical model:

The parabolic LogP term suggests an optimal hydrophobicity.

The negative coefficient for LUMO energy would imply that lower LUMO energies (greater electron-accepting capability) enhance activity.

The negative coefficient for MR_substituent might indicate that bulky substituents at a particular position are detrimental to activity, possibly due to steric hindrance at the binding site.

Illustrative Data for a Hypothetical QSAR Study

To visualize the data involved in a QSAR study, the following tables present hypothetical data for a series of analogs of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-.

Table 1: Hypothetical Analogs and Their Experimental Activity

| Compound ID | R1-substituent | R2-substituent | pI50 (Experimental) |

| 1 | H | H | 5.20 |

| 2 | 4-F | H | 5.55 |

| 3 | 4-Cl | H | 5.80 |

| 4 | 4-CH3 | H | 5.40 |

| 5 | H | 4-F | 5.35 |

| 6 | H | 4-Cl | 5.60 |

| 7 | H | 4-NO2 | 6.10 |

| 8 | 4-F | 4-NO2 | 6.35 |

Table 2: Calculated Molecular Descriptors for Hypothetical Analogs

| Compound ID | LogP | LUMO Energy (eV) | Molar Refractivity (MR) | Dipole Moment (Debye) |

| 1 | 3.50 | -2.10 | 75.2 | 4.5 |

| 2 | 3.65 | -2.15 | 75.8 | 4.8 |

| 3 | 4.05 | -2.20 | 80.1 | 4.9 |

| 4 | 3.95 | -2.05 | 79.8 | 4.3 |

| 5 | 3.68 | -2.25 | 75.9 | 5.2 |

| 6 | 4.08 | -2.30 | 80.2 | 5.4 |

| 7 | 3.45 | -2.80 | 79.5 | 6.5 |

| 8 | 3.60 | -2.85 | 80.1 | 6.8 |

Mechanistic Insights from QSAR Models

The primary goal of such a QSAR study is to gain insights into the mechanism of action at a molecular level. For instance, a strong correlation with electronic descriptors like LUMO energy and the presence of electron-withdrawing groups would support a mechanism involving the acceptance of an electron by the inhibitor within the photosystem, thereby disrupting the electron flow. nih.gov Similarly, steric and hydrophobic descriptors can help to map the topology of the binding site. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights. nih.gov These methods generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. mdpi.com These maps are invaluable for guiding the design of new analogs with optimized interactions with the target.

Academic Applications and Future Directions in Chemical Research Utilizing Benzonitrile, 2 3 Chlorophenoxy 5 Nitro

Benzonitrile (B105546), 2-(3-chlorophenoxy)-5-nitro- as a Privileged Scaffold or Building Block for Novel Chemical Entity Synthesis

In medicinal chemistry and materials science, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets or serving as a foundation for various functional materials. nih.govresearchgate.net The benzonitrile moiety itself is a key component in numerous bioactive compounds. The structure of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is particularly advantageous as a building block because its functional groups offer distinct and orthogonal reactivity.

The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for a carboxylic acid. The diaryl ether bond provides a degree of conformational flexibility, while the chloro substituent can be used to modulate the electronic properties and lipophilicity of derivatives or serve as a handle for cross-coupling reactions.

This multi-faceted reactivity allows the compound to serve as a starting point for the synthesis of a wide array of more complex molecules. For instance, derivatives of 2-fluoro-5-nitrobenzonitrile (B100134) are used to create anti-tumor benzothiophenes, pyrroloquinolines, and quinolines. ossila.com Similarly, 3-(4-chlorophenoxy)benzonitrile is a precursor for synthesizing potential kinase inhibitors. researchgate.net Following these precedents, Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- can be envisioned as a scaffold for new classes of compounds with potential applications in drug discovery and beyond.

Table 1: Potential Derivatives from Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- Scaffold

| Reactive Site | Reagent/Condition | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Nitro Group | H₂, Pd/C or SnCl₂ | Amine (-NH₂) | Formation of amides, sulfonamides, heterocycles |

| Nitrile Group | H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) | Formation of esters, amides |

| Nitrile Group | LiAlH₄ or H₂, Raney Ni | Aminomethyl (-CH₂NH₂) | Building block for larger structures |

Exploration of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- in Material Science Research

The molecular architecture of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- suggests its potential utility in material science, particularly in the fields of dyes and liquid crystals.

Dyes: Azo dyes containing benzonitrile moieties are known for their use in various applications. epa.govgoogle.comgoogle.com The nitro group in the target compound is a strong electron-withdrawing group and a chromophore, which, in conjunction with the extended π-system of the diaryl ether, could impart color. By reducing the nitro group to an amine and performing a diazotization-coupling reaction, a wide range of azo dyes could be synthesized from this precursor. The resulting dyes' properties, such as color intensity and photostability, would be influenced by the choice of coupling partner and the inherent structural features of the parent molecule.

Liquid Crystals: Benzonitrile-based molecules, especially those containing cyanobiphenyl units, are fundamental components of many liquid crystal displays due to their high polarity, chemical stability, and rod-like shape which favors the formation of nematic phases. researchgate.net While Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is not a classic rod-like mesogen, it could serve as a precursor to such molecules. For instance, the hydrolysis of the nitrile to a carboxylic acid and subsequent esterification with a phenolic mesogen, or Suzuki coupling at the chloro-position with a boronic acid-functionalized mesogen, could lead to novel liquid crystalline materials. The polarity imparted by the nitro and nitrile groups could be beneficial for creating materials with specific dielectric properties. rsc.org

Utilization in Supramolecular Chemistry for Host-Guest Systems or Self-Assembly Studies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. In this context, Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is an attractive candidate for studies as a "guest" molecule within a "host" macrocycle.

Recent research has demonstrated the precise recognition of benzonitrile derivatives by phosphorylated cavitand hosts. nih.gov The interactions are driven by hydrogen bonding to the nitrile's nitrogen atom and other non-covalent forces. The electron-deficient aromatic rings and polar functional groups (nitrile, nitro, chloro) of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- would dictate its binding affinity and selectivity for different hosts, such as cyclodextrins, calixarenes, or pillararenes. nih.govnih.gov Studying the formation of such host-guest complexes can provide fundamental insights into molecular recognition. For example, the binding process could be monitored by NMR or fluorescence spectroscopy, revealing how the guest's electronic and steric features influence complex stability.

Role as a Mechanistic Probe in Enzyme Catalysis Studies

In biochemistry, molecules containing a nitrophenyl group are often used as chromogenic substrates to study enzyme kinetics. The enzymatic cleavage of the molecule releases a colored nitrophenolate ion, which can be easily quantified by UV-Vis spectroscopy.

While not yet documented for this purpose, Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- could potentially be designed as a mechanistic probe for enzymes that catalyze the cleavage of diaryl ether bonds, such as certain etherases or oxidoreductases. If an enzyme were to cleave the ether linkage, it could release 3-chlorophenol (B135607) and 2-hydroxy-5-nitrobenzonitrile. The latter product, also known as 2-cyano-4-nitrophenol, would likely exhibit a distinct absorbance spectrum upon deprotonation at physiological pH, allowing for real-time monitoring of the enzymatic reaction. nih.gov Such a tool would be valuable for fundamental studies of enzyme mechanisms, substrate specificity, and inhibitor screening, without any clinical focus.

Potential in Advanced Catalytic Systems as a Ligand Precursor or Catalyst Component

The transformation of stable molecules into functional ligands for catalysis is a cornerstone of organometallic chemistry. Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- offers multiple synthetic handles to be converted into a ligand precursor.

A key transformation is the reduction of the nitro group to an aniline (B41778) derivative. This amine can then be used to synthesize more complex structures, such as Schiff bases, phosphine-amines, or N-heterocyclic carbene (NHC) precursors. These ligand types are ubiquitous in modern catalysis, finding use in cross-coupling, hydrogenation, and polymerization reactions. For example, the synthesis of potent antitubercular agents from a related trifluoromethyl-substituted nitrobenzoic acid (derived from a benzonitrile) highlights the utility of such precursors in complex synthesis. nih.gov The presence of the diaryl ether backbone and the chloro substituent in the parent molecule allows for fine-tuning the steric and electronic properties of the resulting ligands, which in turn can influence the activity and selectivity of the final catalyst.

Table 2: Potential Ligand Types Derived from Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-

| Initial Transformation | Subsequent Reaction | Ligand Class | Potential Catalytic Application |

|---|---|---|---|

| Reduction of -NO₂ to -NH₂ | Reaction with an aldehyde/ketone | Schiff Base | Asymmetric synthesis |

| Reduction of -NO₂ to -NH₂ | Reaction with chlorophosphines | Aminophosphine | Cross-coupling, hydrogenation |

| Hydrolysis of -CN to -COOH | Amidation with a chiral amine | Chiral Amide | Lewis base catalysis |

Future Methodological Advancements in the Synthesis and Derivatization of Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-

The synthesis of diaryl ethers like Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is typically achieved via nucleophilic aromatic substitution (SₙAr), where an activated aryl halide reacts with a phenoxide. In this case, the likely route involves the reaction of 2-chloro-5-nitrobenzonitrile (B92243) with the sodium or potassium salt of 3-chlorophenol. The nitro group strongly activates the ring towards nucleophilic attack, facilitating the reaction.

Future methodological advancements could focus on several areas:

Greener Synthesis: Developing catalytic methods (e.g., using copper or palladium catalysts) that allow the reaction to proceed under milder conditions with less waste.

Flow Chemistry: Implementing continuous-flow processes, which have been shown to improve yield, safety, and scalability for the synthesis of related heterocyclic scaffolds. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to dramatically reduce reaction times and potentially improve yields for the SₙAr reaction.

For derivatization, future work should focus on selective transformations. For example, developing catalysts that can selectively reduce the nitro group in the presence of the nitrile, or vice-versa. Orthogonal protection-deprotection strategies could also be explored to allow for sequential modification of the different functional groups, enabling the construction of highly complex molecular architectures from this single, versatile building block. google.comsigmaaldrich.com

Identification of Uncharted Reaction Pathways and Novel Transformations for Further Academic Exploration

The unique arrangement of functional groups in Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- opens the door to exploring novel and uncharted chemical reactions.

Intramolecular Cyclizations: A promising area is the investigation of reductive cyclization reactions. Upon reduction of the nitro group to an amine, the resulting 2-amino-5-(3-chlorophenoxy)benzonitrile could be a precursor for intramolecular cyclization to form novel heterocyclic systems, such as quinazolines or benzimidazoles, depending on the reaction conditions and co-reactants.

Photochemical Reactions: Nitroaromatic compounds are known to be photochemically active. Exploring the photochemistry of this molecule could lead to novel light-induced transformations, such as rearrangements or cycloadditions, that are not accessible through traditional thermal methods.

Electrochemical Synthesis: The electron-withdrawing nitro and nitrile groups make the molecule susceptible to electrochemical reduction. Investigating its electrochemical behavior could uncover new pathways for selective functional group transformations or for the synthesis of novel dimeric or polymeric materials.

Activation of the Ether Bond: While generally stable, the diaryl ether bond could be a target for novel catalytic cleavage or rearrangement reactions, providing a new synthetic route to functionalized phenols and other aromatic compounds.

By systematically exploring these and other potential reactions, chemists can uncover new fundamental principles of reactivity and expand the synthetic utility of this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.